molecular formula C4H9N3O2 B3108690 1,5-Dimethylbiuret CAS No. 16791-94-9

1,5-Dimethylbiuret

Cat. No.: B3108690
CAS No.: 16791-94-9
M. Wt: 131.13 g/mol
InChI Key: BEVVHEBDWYSLRT-UHFFFAOYSA-N
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Description

1,5-Dimethylbiuret is an organic compound with the molecular formula C4H9N3O2 and a molecular weight of 131.1332 g/mol It is a derivative of biuret, characterized by the presence of two methyl groups attached to the nitrogen atoms in the biuret structure

Preparation Methods

1,5-Dimethylbiuret can be synthesized through several synthetic routes. One common method involves the reaction of dimethylurea with phosgene under controlled conditions. The reaction typically proceeds as follows:

2 (CH3NHCONH2) + COCl2(CH3NHCONH2)2CO + 2 HCl\text{2 (CH}_3\text{NHCONH}_2\text{) + COCl}_2 \rightarrow \text{(CH}_3\text{NHCONH}_2\text{)}_2\text{CO + 2 HCl} 2 (CH3​NHCONH2​) + COCl2​→(CH3​NHCONH2​)2​CO + 2 HCl

In this reaction, dimethylurea reacts with phosgene to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,5-Dimethylbiuret undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from these reactions are typically carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed are typically amines and alcohols.

    Substitution: Substitution reactions involving this compound can occur with various reagents, such as halogens or alkylating agents.

Scientific Research Applications

1,5-Dimethylbiuret has several scientific research applications across different fields:

    Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, it is used to study enzyme interactions and protein folding due to its ability to form stable complexes with metal ions.

    Medicine: In medicine, this compound is investigated for its potential use as a pharmaceutical intermediate and for its antimicrobial properties.

    Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,5-Dimethylbiuret involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can influence enzymatic activity and protein folding. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of reactive intermediates .

Comparison with Similar Compounds

1,5-Dimethylbiuret can be compared with other similar compounds, such as biuret and its derivatives. Some similar compounds include:

    Biuret: The parent compound of this compound, biuret has a similar structure but lacks the methyl groups. It is commonly used as a non-protein nitrogen source in animal feed.

    1,3-Dimethylbiuret: Another derivative of biuret, 1,3-Dimethylbiuret has methyl groups attached to different nitrogen atoms. It has similar chemical properties but may exhibit different reactivity and applications.

    1,5-Diethylbiuret: This compound has ethyl groups instead of methyl groups, resulting in different physical and chemical properties.

Properties

IUPAC Name

1-methyl-3-(methylcarbamoyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-5-3(8)7-4(9)6-2/h1-2H3,(H3,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVHEBDWYSLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937412
Record name N,N'-Dimethyltriimidodicarbonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16791-94-9
Record name NSC77157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dimethyltriimidodicarbonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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